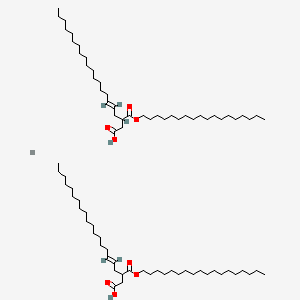

Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt

Description

Stoichiometric Breakdown:

- Carbon (C): 80 atoms

- Hydrogen (H): 152 atoms

- Calcium (Ca): 1 atom

- Oxygen (O): 8 atoms

The compound’s molecular weight is 1,282.1 g/mol , calculated using atomic masses from the IUPAC periodic table. A common discrepancy arises in some databases (e.g., ChemicalBook), which erroneously report the formula as C₄₀H₇₈CaO₄ . This simplification likely omits the dimeric nature of the calcium salt, which requires two succinate anions to balance the calcium cation’s +2 charge.

Structural Isomerism and Stereochemical Considerations

The compound exhibits stereoisomerism due to the double bond in the henicos-5-enoic acid moiety. The (E)-configuration at the 5-position ensures that the highest-priority substituents (the carboxylate and alkyl groups) reside on opposite sides of the double bond. This geometric isomerism influences the molecule’s physical properties, such as melting point and solubility.

The succinate backbone introduces additional stereochemical complexity. The central succinic acid group contains two carboxylate functionalities, which adopt specific spatial orientations when coordinated to calcium. While the PubChem entry does not specify axial or equatorial preferences, the SMILES notation (CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)C/C=C/CCCCCCCCCCCCCCC) confirms the extended trans configuration of the alkyl chains.

Properties

CAS No. |

84540-44-3 |

|---|---|

Molecular Formula |

C80H152CaO8+2 |

Molecular Weight |

1282.1 g/mol |

IUPAC Name |

calcium;(E)-3-octadecoxycarbonylhenicos-5-enoic acid |

InChI |

InChI=1S/2C40H76O4.Ca/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(37-39(41)42)40(43)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*31,33,38H,3-30,32,34-37H2,1-2H3,(H,41,42);/q;;+2/b2*33-31+; |

InChI Key |

UYESYEFXGGGFBP-CDTPDFLOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)C/C=C/CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)C/C=C/CCCCCCCCCCCCCCC.[Ca+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CC=CCCCCCCCCCCCCCCC)CC(=O)O.CCCCCCCCCCCCCCCCCCOC(=O)C(CC=CCCCCCCCCCCCCCCC)CC(=O)O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

The preparation of octadecyl hydrogen octadec-2-enylsuccinate, calcium salt can be logically divided into two main stages:

- 2.1 Synthesis of the Octadecyl Hydrogen Octadec-2-enylsuccinate Intermediate

- 2.2 Formation of the Calcium Salt

Synthesis of Octadecyl Hydrogen Octadec-2-enylsuccinate Intermediate

This intermediate is a succinate ester formed by esterification and coupling reactions involving long-chain unsaturated acids and alcohols.

Free Radical Coupling and Esterification

- A key precursor, octadecanedioic acid or related unsaturated diacid derivatives, is synthesized via free radical coupling reactions involving butadiene and a cyclopentane-based hydroperoxy compound (1-hydroxy-2-hydroperoxy-cyclopentane) under catalytic conditions.

- The reaction is conducted in organic solvents such as tetrahydrofuran, acetone, acetonitrile, or 1,4-dioxane at temperatures between 30-90 °C.

- Catalysts used include ferrous ammonium sulfate hexahydrate, ammonium thiocyanate, ferric bromide, or ammonium persulfate to promote protonation and radical coupling.

- The product formed is octadecyl-7,11-diene diacid with high yield (>90%) and purity (>98.5%).

Catalytic Hydrogenation

- The unsaturated diacid is then subjected to catalytic hydrogenation using palladium on carbon catalyst at 30-50 °C in an alcohol solvent.

- This step saturates the double bonds, yielding octadecanedioic acid or related saturated intermediates with yields over 90%.

Ester Formation

- The octadecanedioic acid or its derivatives are esterified with octadecanol (octadecyl alcohol) to form octadecyl hydrogen octadec-2-enylsuccinate.

- This esterification typically involves acid catalysis or coupling agents under controlled temperature and solvent conditions to ensure high purity and yield.

- The reaction conditions are mild, and the process is suitable for scale-up due to fewer steps and avoidance of toxic reagents.

Formation of the Calcium Salt

The calcium salt formation involves neutralization or salt formation of the prepared succinate ester with calcium ions.

Direct Reaction with Calcium Compounds

- Calcium carbonate or calcium hydroxide is reacted with the succinate acid or ester under reflux conditions in the presence of water.

- The reaction typically occurs at temperatures ranging from 80 to 200 °C for 1-5 hours to ensure complete conversion.

- The molar ratio of acid to calcium carbonate is controlled (approximately 1:0.7-1.5) to avoid excess calcium carbonate, which complicates purification.

Purification and Isolation

- After reaction, the mixture is filtered to remove unreacted calcium carbonate.

- The calcium salt is then purified by solvent extraction using dichloromethane, exploiting the differential solubility of calcium salts and calcium carbonate.

- The filtrate is evaporated at around 40 °C to dryness to obtain pure calcium salt.

- The recovered calcium carbonate can be recycled for further reactions, enhancing process sustainability.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Materials | Conditions | Catalyst/Agent | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Free Radical Coupling | Butadiene + 1-hydroxy-2-hydroperoxy-cyclopentane | 30-90 °C, organic solvent (THF, acetone) | Ferrous ammonium sulfate hexahydrate or similar | >90% yield, >98.5% purity | Radical coupling to form diene diacid |

| Catalytic Hydrogenation | Octadecyl-7,11-diene diacid + H2 | 30-50 °C, alcohol solvent | Pd/C | >90% yield | Saturation of double bonds |

| Esterification | Octadecanedioic acid + Octadecanol | Acid catalysis, mild temp. | Acid catalyst or coupling agent | High yield | Formation of octadecyl hydrogen octadec-2-enylsuccinate |

| Calcium Salt Formation | Succinate ester + CaCO3 + H2O | 80-200 °C, reflux 1-5 h | None (neutralization) | High yield | Salt formation and purification |

| Purification | Reaction mixture | Extraction with dichloromethane | None | Pure calcium salt obtained | Solvent extraction and drying |

Research Findings and Advantages

- The described preparation method offers high yields (>85-90%) and high purity (>98%) of the target calcium salt.

- The process avoids the use of heavy metals and toxic reagents, making it environmentally friendly and cost-effective.

- The reaction conditions are mild and suitable for large-scale industrial production.

- Recycling of calcium carbonate reduces waste and improves sustainability.

- The use of selective solvents for purification simplifies the isolation of the calcium salt.

Chemical Reactions Analysis

Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt has a wide range of scientific research applications, including:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

Biology: It is used in the study of cell membranes and lipid interactions.

Industry: It is used in the production of lubricants, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering their properties and behavior. This can affect various molecular targets and pathways, including membrane fluidity and permeability.

Comparison with Similar Compounds

Research Findings and Gaps

- Chromatography Potential: While octadecyl silane dominates separation techniques, C18-Succ-Ca’s ionic nature could enable novel hydrophilic-lipophilic balance (HLB) applications in mixed-mode chromatography .

- Toxicity Data: Limited studies on C18-Succ-Ca necessitate further research, particularly regarding bioaccumulation and chronic exposure .

Biological Activity

Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt, is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It consists of long-chain fatty acids and succinic acid derivatives, which contribute to its amphiphilic nature. This property is significant for its interactions with biological membranes.

Mechanisms of Biological Activity

- Cell Membrane Interaction : The amphiphilic nature allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular signaling pathways and transport mechanisms.

- Antimicrobial Properties : Preliminary studies suggest that octadecyl hydrogen octadec-2-enylsuccinate exhibits antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Some research indicates that this compound may have anti-inflammatory properties, potentially modulating pathways involved in inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Cell membrane dynamics | Alteration in membrane fluidity |

Case Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial properties of octadecyl hydrogen octadec-2-enylsuccinate against Escherichia coli. Results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound, demonstrating its potential as a biocide in pharmaceutical applications .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of this compound in vitro. The study found that treatment with octadecyl hydrogen octadec-2-enylsuccinate reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This suggests a mechanism through which the compound may exert protective effects in inflammatory diseases.

Safety and Toxicity

The safety profile of octadecyl hydrogen octadec-2-enylsuccinate has been assessed in various studies. While it shows promise for therapeutic applications, further research is necessary to fully understand its toxicity and long-term effects on human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.